molecular formula C15H17NO B11742111 1-(7-Methoxy-1-naphthyl)cyclobutanamine

1-(7-Methoxy-1-naphthyl)cyclobutanamine

Katalognummer: B11742111
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: DMKBNDFNNDCXBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-naphthyl)cyclobutanamine is an organic compound with the molecular formula C15H17NO It features a naphthalene ring substituted with a methoxy group at the 7th position and a cyclobutanamine group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and cyclobutanamine.

    Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde reacts with cyclobutanamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 1-(7-Hydroxy-1-naphthyl)cyclobutanamine.

    Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclobutanamine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1-naphthyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclobutanamine involves its interaction with specific molecular targets. The methoxy group and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Naphthyl)cyclobutanamine: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group instead of the cyclobutanamine group.

    1-Methoxynaphthalene: Lacks the cyclobutanamine group, used in different chemical contexts.

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclobutanamine is unique due to the presence of both the methoxy group and the cyclobutanamine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

1-(7-methoxynaphthalen-1-yl)cyclobutan-1-amine

InChI

InChI=1S/C15H17NO/c1-17-12-7-6-11-4-2-5-14(13(11)10-12)15(16)8-3-9-15/h2,4-7,10H,3,8-9,16H2,1H3

InChI-Schlüssel

DMKBNDFNNDCXBU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC=C2C3(CCC3)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.